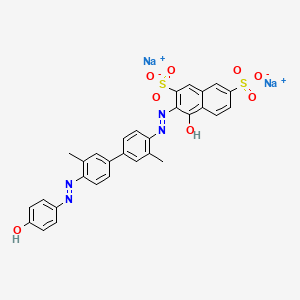
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes multiple aromatic rings and sulfonic acid groups, which contribute to its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 4-hydroxyaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,3’-dimethyl-4-aminobiphenyl to form an azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Chlorosulfonic acid, sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes, pigments, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo bonds and sulfonic acid groups play crucial roles in its reactivity and binding properties. In biological systems, it can bind to proteins and nucleic acids, altering their functions and enabling its use as a staining agent.
Comparación Con Compuestos Similares
Similar Compounds
Acid Red 33: 5-Amino-4-hydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid disodium salt.
2,6-Naphthalenedisulfonic acid: A simpler sulfonated naphthalene derivative.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is unique due to its complex structure, which includes multiple aromatic rings and azo bonds. This complexity allows for a wide range of chemical modifications and applications, making it more versatile compared to simpler compounds like Acid Red 33 and 2,6-Naphthalenedisulfonic acid.
Propiedades
Número CAS |
68109-58-0 |
|---|---|
Fórmula molecular |
C30H22N4Na2O8S2 |
Peso molecular |
676.6 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H24N4O8S2.2Na/c1-17-13-19(3-11-26(17)32-31-22-5-7-23(35)8-6-22)20-4-12-27(18(2)14-20)33-34-29-28(44(40,41)42)16-21-15-24(43(37,38)39)9-10-25(21)30(29)36;;/h3-16,35-36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clave InChI |
OFKCIIAGMLXFAK-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC=C(C=C5)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


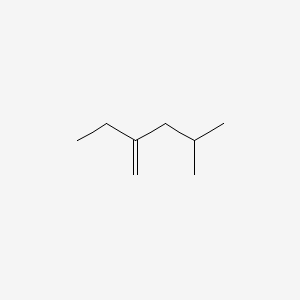



![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
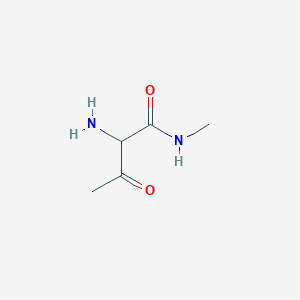



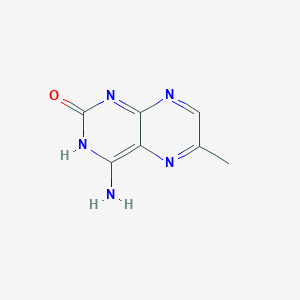

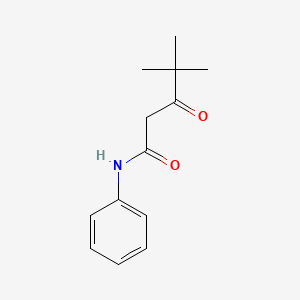
![Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
